

Spectroscopic Profile of 5,6-dihydro-2H-pyran-2-one: A Technical Guide

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Compound of Interest

Compound Name: 5,6-Dihydro-2H-pyran-2-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5,6-dihydro-2H-pyran-2-one**, a heterocyclic organic compound of interest in synthetic chemistry and materials science. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, supplemented with detailed experimental protocols and visual representations of analytical workflows and molecular fragmentation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **5,6-dihydro-2H-pyran-2-one**, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~2.45	m	H-5	
~4.40	t	H-6	
~6.05	dt	H-3	
~6.90	dt	H-4	

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
29.5	C-5
66.5	C-6
121.5	C-3
145.2	C-4
164.2	C-2 (C=O)

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Assignment
~1720	C=O (α,β -unsaturated ester) stretching
~1635	C=C stretching

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Proposed Fragment
98	~40	$[\text{M}]^+$ (Molecular Ion)
70	~100	$[\text{M} - \text{CO}]^+$
69	~50	$[\text{M} - \text{CHO}]^+$
42	~85	$[\text{C}_3\text{H}_6]^+$ or $[\text{CH}_2=\text{C}=\text{O}]^+$
41	~70	$[\text{C}_3\text{H}_5]^+$
39	~60	$[\text{C}_3\text{H}_3]^+$

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of purified **5,6-dihydro-2H-pyran-2-one** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference standard ($\delta = 0.00$ ppm).
- **Data Acquisition:** Transfer the solution to a clean 5 mm NMR tube. Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 or 500 MHz for ^1H). For ^{13}C NMR, a proton-decoupled spectrum is typically obtained.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, for Attenuated Total Reflectance (ATR) IR, a drop of the sample is placed directly on the ATR crystal.
- **Data Acquisition:** Record the spectrum over the mid-IR range (typically $4000\text{--}400\text{ cm}^{-1}$). A background spectrum of the empty salt plates or clean ATR crystal should be recorded and subtracted from the sample spectrum.

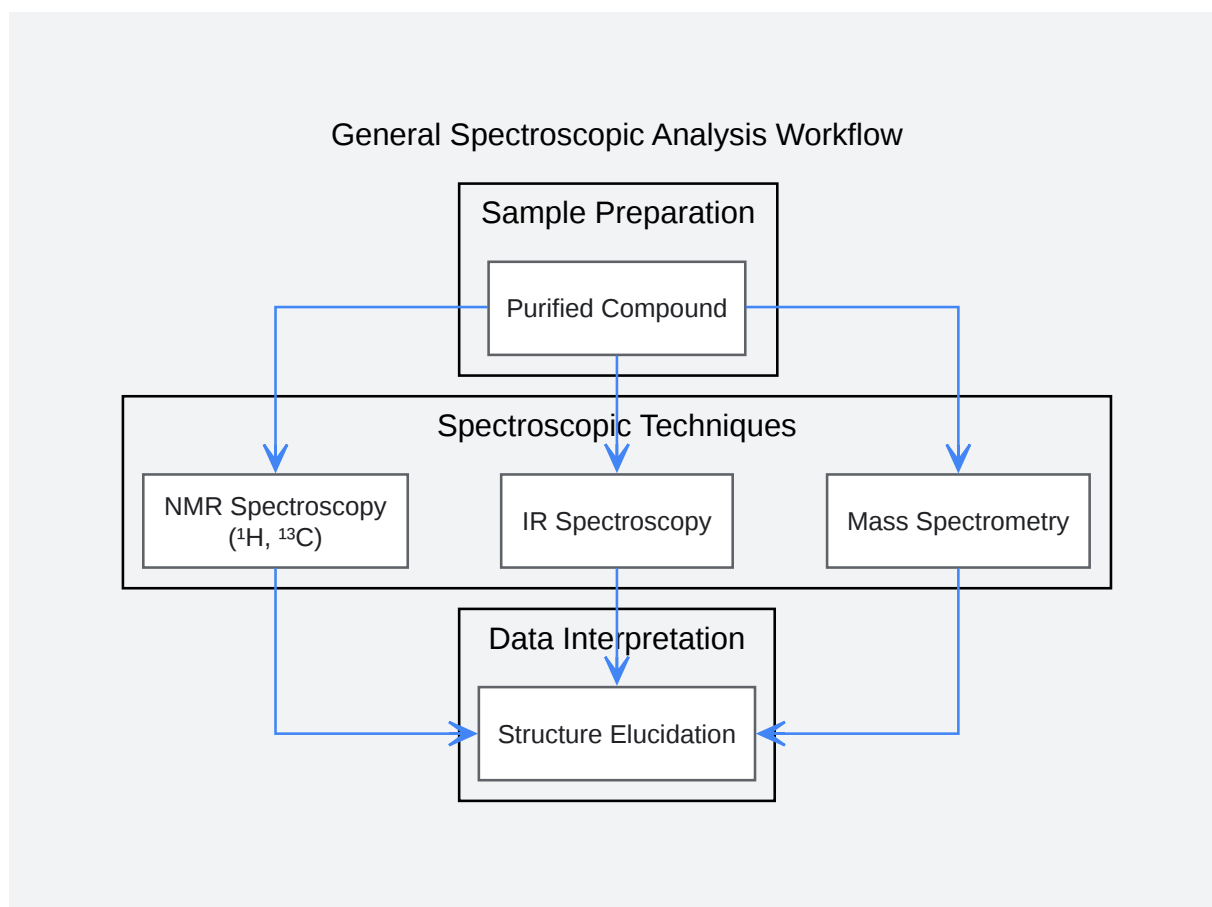
Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or coupled with a gas chromatography (GC) system for volatile compounds.
- **Ionization:** Utilize electron ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
- **Data Acquisition:** Scan a mass-to-charge (m/z) range appropriate for the compound (e.g., m/z 10-200) to detect the molecular ion and its fragmentation pattern.

Visualized Workflows and Fragmentation

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

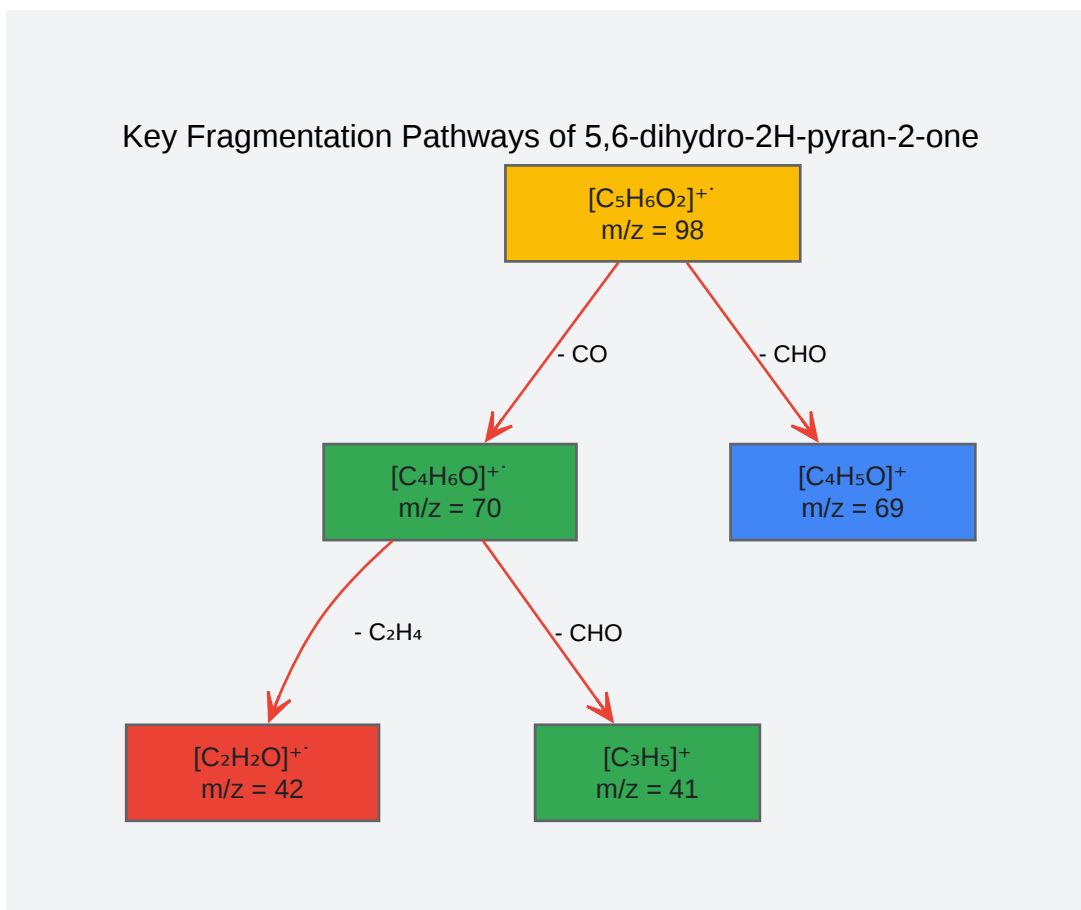


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Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation of **5,6-dihydro-2H-pyran-2-one**

The diagram below outlines the proposed key fragmentation pathways for **5,6-dihydro-2H-pyran-2-one** under electron ionization.



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Caption: Proposed mass spectrometry fragmentation pathways for **5,6-dihydro-2H-pyran-2-one**.

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